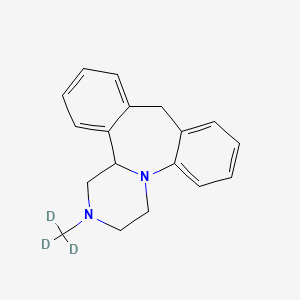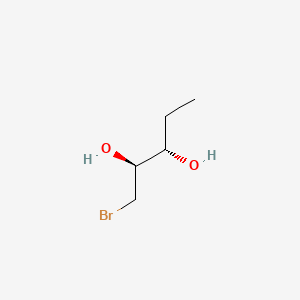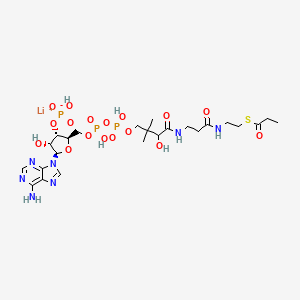
N-Methyl-8-nitrochinolin-7-amin
Übersicht
Beschreibung
N-methyl-8-nitroquinolin-7-amine is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical activities .
Wissenschaftliche Forschungsanwendungen
N-methyl-8-nitroquinolin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives.
Medicine: Quinoline derivatives, including N-methyl-8-nitroquinolin-7-amine, are explored for their anticancer, antitumor, and anti-inflammatory activities.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl-8-nitroquinolin-7-amine can be synthesized through a two-step process. The first step involves the preparation of 8-nitroquinolin-7-amine from 8-nitroquinoline. This is achieved by reacting 8-nitroquinoline with sodium hydride in tetrahydrofuran (THF) followed by the addition of iodomethane . The reaction conditions typically involve stirring the mixture at room temperature for 30 minutes .
Industrial Production Methods
the synthesis of quinoline derivatives often involves large-scale reactions using similar methodologies as described above, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-8-nitroquinolin-7-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, and sodium hydride . The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents like THF .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield nitroso derivatives, while reduction could produce amino derivatives .
Wirkmechanismus
The mechanism of action of N-methyl-8-nitroquinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its therapeutic effects . The exact molecular targets and pathways are still under investigation, but they are believed to involve key biological processes such as cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-methyl-8-nitroquinolin-7-amine include other quinoline derivatives like 7-methyl-8-nitroquinoline and 8-hydroxyquinoline .
Uniqueness
What sets N-methyl-8-nitroquinolin-7-amine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s ability to undergo selective reactions and its potential therapeutic applications make it a valuable subject of study .
Eigenschaften
IUPAC Name |
N-methyl-8-nitroquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-8-5-4-7-3-2-6-12-9(7)10(8)13(14)15/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSNEPRUKZPCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652661 | |
| Record name | N-Methyl-8-nitroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147293-16-1 | |
| Record name | N-Methyl-8-nitroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)












![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)
